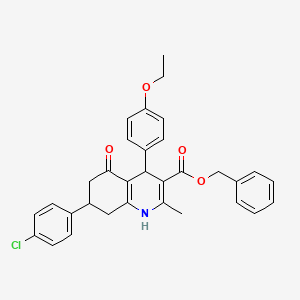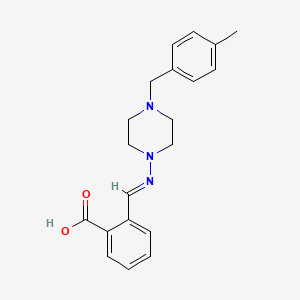![molecular formula C23H24ClN3 B11678116 4-(2-chlorobenzyl)-N-[(1E)-1-(naphthalen-2-yl)ethylidene]piperazin-1-amine](/img/structure/B11678116.png)
4-(2-chlorobenzyl)-N-[(1E)-1-(naphthalen-2-yl)ethylidene]piperazin-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
La 4-(2-chlorobenzyl)-N-[(1E)-1-(naphthalen-2-yl)éthylidène]pipérazine-1-amine est un composé organique complexe qui présente un cycle pipérazine substitué par un groupe chlorobenzyl et un groupe naphtylidène.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de la 4-(2-chlorobenzyl)-N-[(1E)-1-(naphthalen-2-yl)éthylidène]pipérazine-1-amine implique généralement des réactions organiques en plusieurs étapes. Une voie courante comprend les étapes suivantes :
Formation du cycle pipérazine : À partir de l’éthylènediamine et du diéthylène glycol, le cycle pipérazine est formé par une réaction de cyclisation.
Introduction du groupe chlorobenzyl : Le cycle pipérazine est ensuite mis en réaction avec le chlorure de 2-chlorobenzyl en présence d’une base telle que l’hydroxyde de sodium pour introduire le groupe chlorobenzyl.
Formation du groupe naphtylidène : Enfin, le composé est mis en réaction avec le 2-naphtaldéhyde en milieu acide pour former le groupe naphtylidène.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies de synthèse similaires, mais optimisées pour la production à grande échelle. Cela inclut l’utilisation de réacteurs à écoulement continu et de systèmes automatisés pour garantir une qualité et un rendement constants.
Analyse Des Réactions Chimiques
Types de réactions
La 4-(2-chlorobenzyl)-N-[(1E)-1-(naphthalen-2-yl)éthylidène]pipérazine-1-amine peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé à l’aide de réactifs tels que le permanganate de potassium ou le trioxyde de chrome.
Réduction : La réduction peut être réalisée à l’aide d’hydrogène gazeux en présence d’un catalyseur au palladium.
Substitution : Le groupe chlorobenzyl peut subir des réactions de substitution nucléophile avec des nucléophiles tels que les amines ou les thiols.
Réactifs et conditions courants
Oxydation : Permanganate de potassium en milieu acide.
Réduction : Hydrogène gazeux avec un catalyseur au palladium.
Substitution : Hydroxyde de sodium ou autres bases fortes pour la substitution nucléophile.
Principaux produits
Oxydation : Formation de cétones ou d’acides carboxyliques correspondants.
Réduction : Formation de l’amine correspondante.
Substitution : Formation de dérivés substitués en fonction du nucléophile utilisé.
Applications de recherche scientifique
La 4-(2-chlorobenzyl)-N-[(1E)-1-(naphthalen-2-yl)éthylidène]pipérazine-1-amine présente plusieurs applications de recherche scientifique :
Chimie : Utilisée comme intermédiaire dans la synthèse de molécules organiques plus complexes.
Biologie : Étudiée pour son activité biologique potentielle, notamment ses propriétés antimicrobiennes et anticancéreuses.
Médecine : Investigée pour son utilisation potentielle dans le développement de médicaments, en particulier comme composé de départ pour de nouveaux agents thérapeutiques.
Industrie : Utilisée dans le développement de nouveaux matériaux aux propriétés spécifiques, tels que les polymères et les revêtements.
Applications De Recherche Scientifique
4-(2-chlorobenzyl)-N-[(1E)-1-(naphthalen-2-yl)ethylidene]piperazin-1-amine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a lead compound for new therapeutic agents.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
Le mécanisme d’action de la 4-(2-chlorobenzyl)-N-[(1E)-1-(naphthalen-2-yl)éthylidène]pipérazine-1-amine implique son interaction avec des cibles moléculaires spécifiques. Le composé peut se lier à des enzymes ou des récepteurs, modifiant leur activité et entraînant divers effets biologiques. Les voies et les cibles exactes peuvent varier en fonction de l’application et du contexte d’utilisation spécifiques.
Comparaison Avec Des Composés Similaires
Composés similaires
Acétoacétate d’éthyle : Un intermédiaire chimique largement utilisé avec des applications de synthèse similaires.
Acétylacétone : Un autre composé présentant une réactivité et des applications similaires en synthèse organique.
Unicité
La 4-(2-chlorobenzyl)-N-[(1E)-1-(naphthalen-2-yl)éthylidène]pipérazine-1-amine est unique en raison de ses caractéristiques structurelles spécifiques, qui lui confèrent des propriétés chimiques et biologiques distinctes. Sa combinaison d’un cycle pipérazine avec des groupes chlorobenzyl et naphtylidène en fait un composé polyvalent pour diverses applications de recherche et industrielles.
Propriétés
Formule moléculaire |
C23H24ClN3 |
|---|---|
Poids moléculaire |
377.9 g/mol |
Nom IUPAC |
(E)-N-[4-[(2-chlorophenyl)methyl]piperazin-1-yl]-1-naphthalen-2-ylethanimine |
InChI |
InChI=1S/C23H24ClN3/c1-18(20-11-10-19-6-2-3-7-21(19)16-20)25-27-14-12-26(13-15-27)17-22-8-4-5-9-23(22)24/h2-11,16H,12-15,17H2,1H3/b25-18+ |
Clé InChI |
VCUKDRZZVYKYKN-XIEYBQDHSA-N |
SMILES isomérique |
C/C(=N\N1CCN(CC1)CC2=CC=CC=C2Cl)/C3=CC4=CC=CC=C4C=C3 |
SMILES canonique |
CC(=NN1CCN(CC1)CC2=CC=CC=C2Cl)C3=CC4=CC=CC=C4C=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(5Z)-5-[3-ethoxy-4-(2-phenoxyethoxy)benzylidene]-1-(4-methoxyphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11678037.png)
![Ethyl 4-[4-(acetyloxy)benzoyl]piperazine-1-carboxylate](/img/structure/B11678038.png)
![3-[(3,4-Dimethoxybenzoyl)oxy]-5-methylphenyl 3,4-dimethoxybenzoate](/img/structure/B11678039.png)
![3-chloro-5-(4-chlorophenyl)-N-(2,6-dichlorophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11678046.png)

![ethyl 5,5-dimethyl-2-{[(4-nitrophenyl)acetyl]amino}-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate](/img/structure/B11678060.png)

![N'-[(E)-(2,4,6-trimethoxyphenyl)methylidene]pyridine-3-carbohydrazide](/img/structure/B11678075.png)
![2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-{(E)-[4-(trifluoromethyl)phenyl]methylidene}acetohydrazide](/img/structure/B11678089.png)
![Ethyl 5-{[4-(ethoxycarbonyl)phenyl]carbamoyl}-4-methyl-2-(3-phenylpropanamido)thiophene-3-carboxylate](/img/structure/B11678092.png)
![6,8-Dibromo-N-(3-{imidazo[1,2-A]pyridin-2-YL}phenyl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B11678094.png)
![(5Z)-3-benzyl-5-{3-iodo-5-methoxy-4-[2-(2-methoxyphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11678099.png)
![N-{1-[(3-chlorophenyl)amino]-2-oxo-2-phenylethyl}-4-methoxybenzamide](/img/structure/B11678100.png)
![Ethyl 4-{[(2E)-6-[(4-ethoxyphenyl)carbamoyl]-3-methyl-4-oxo-1,3-thiazinan-2-ylidene]amino}benzoate](/img/structure/B11678110.png)
